Non-3-enal
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Overview
Description
It belongs to the class of medium-chain aldehydes, which are characterized by having a chain length containing between 6 and 12 carbon atoms . This compound is known for its distinctive odor and is often associated with the smell of aging in humans.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nonenal, (3E)-, can be synthesized through various methods. One common synthetic route involves the aldol condensation of heptanal with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the (E)-isomer .
Industrial Production Methods
In industrial settings, the production of 3-Nonenal, (3E)-, often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and purification to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Nonenal, (3E)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, nonanoic acid.
Reduction: Reduction of 3-Nonenal, (3E)-, can yield the corresponding alcohol, 3-nonanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Addition: Acid or base catalysts can facilitate addition reactions, depending on the nucleophile involved.
Major Products Formed
Oxidation: Nonanoic acid
Reduction: 3-Nonanol
Addition: Hemiacetals or acetals, depending on the nucleophile.
Scientific Research Applications
3-Nonenal, (3E)-, has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in the aging process and its impact on human odor.
Medicine: Research explores its potential as a biomarker for aging and age-related diseases.
Mechanism of Action
The mechanism by which 3-Nonenal, (3E)-, exerts its effects involves its interaction with various molecular targets. In biological systems, it can react with proteins and lipids, leading to the formation of advanced glycation end-products (AGEs) and lipid peroxides. These interactions can affect cellular function and contribute to the aging process .
Comparison with Similar Compounds
Similar Compounds
(Z)-3-Nonenal: The cis-isomer of 3-Nonenal, which has different olfactory properties.
Nonanal: A saturated aldehyde with similar chain length but lacking the double bond.
2-Nonenal: An isomer with the double bond at a different position, affecting its reactivity and odor.
Uniqueness
3-Nonenal, (3E)-, is unique due to its specific double-bond configuration, which influences its chemical reactivity and olfactory properties. This makes it particularly valuable in studies related to aging and in applications within the fragrance industry .
Properties
CAS No. |
109351-28-2 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
non-3-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
YXEAENVLZOODMT-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=O |
Canonical SMILES |
CCCCCC=CCC=O |
Synonyms |
3-nonenal 8-nonenal nonenal, (3Z) |
Origin of Product |
United States |
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